Ammonium toluene-4-sulphonate

Description

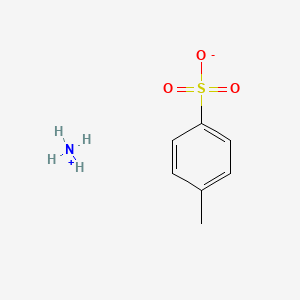

Ammonium toluene-4-sulphonate (CAS 4124-42-9), also known as ammonium p-toluenesulfonate, is an ionic compound with the molecular formula C₇H₁₁NO₃S and a molecular weight of 189.23 g/mol . It is derived from the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The compound appears as a white crystalline solid with a density of 1.381 g/cm³ at 15.6°C and a high boiling point of 392°C . Its structure features a sulfonate group (-SO₃⁻) attached to the para position of a toluene ring, paired with an ammonium cation (NH₄⁺). This compound is widely used in industrial applications, including as a catalyst in organic synthesis, a stabilizer in food-contact materials, and a component in electrochemical sensors due to its ionic conductivity .

Properties

CAS No. |

4124-42-9 |

|---|---|

Molecular Formula |

C8H11O3S- |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

azanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.H3N/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |

InChI Key |

RGFDUTPSNJTRCY-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Other CAS No. |

4124-42-9 |

Related CAS |

104-15-4 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium toluene-4-sulphonate belongs to a broader class of toluenesulfonate salts and esters. Key structural analogs include sodium salts, quaternary ammonium salts, and ester derivatives. Below is a detailed comparison:

Sodium Toluene-4-Sulphonate

- Structure : Sodium replaces ammonium as the counterion (C₇H₇NaO₃S; CAS 657-84-1) .

- Properties : Higher thermal stability (melting point >300°C) due to stronger ionic interactions. Soluble in water and polar solvents, unlike lipophilic quaternary ammonium salts.

- Applications : Used as a surfactant in detergents and an emulsifier in food packaging materials .

- Safety : Less volatile than ammonium salts, reducing inhalation risks .

Tetrabutylthis compound

- Structure : A quaternary ammonium cation (C₁₆H₃₆N⁺) paired with the sulfonate group (CAS 24057-28-1) .

- Properties: Lipophilic due to the bulky tetrabutyl group, enabling phase-transfer catalysis in nonpolar solvents. Molecular weight: 343.5 g/mol.

- Applications : Used in organic synthesis to facilitate reactions between immiscible phases (e.g., SN2 reactions) .

- Research : Demonstrated utility in sensor gels for environmental monitoring due to enhanced ionic conductivity in polymer matrices .

Isopropyl Toluene-4-Sulphonate

- Structure : Ester derivative with an isopropyl group (C₁₀H₁₄O₃S; CAS 599-91-7) .

- Properties: Low water solubility but miscible with organic solvents (e.g., ethanol, ether). Liquid at room temperature (density ~1.1 g/cm³).

- Applications : Acts as an acidic catalyst in esterification and acetylation reactions. Also used in pigment and coating production .

- Safety : Flammable and toxic; requires stringent handling to avoid dermal contact .

Pyridinium Toluene-4-Sulphonate

- Structure : Pyridinium cation (C₅H₅NH⁺) paired with the sulfonate group (CAS 24057-28-1) .

- Properties : Exhibits ionic liquid behavior at room temperature. Higher solubility in polar aprotic solvents compared to ammonium salts.

- Applications : Explored in pharmaceuticals and as a corrosion inhibitor. Market reports highlight its consumption in specialty chemical sectors .

Research Findings and Industrial Relevance

- Catalytic Efficiency : this compound outperforms sodium salts in reactions requiring mild acidity, such as acetylation, due to its lower pH stability .

- Environmental Impact : Sodium and ammonium salts are preferred in food-contact materials over esters like isopropyl toluene-4-sulphonate, which pose higher bioaccumulation risks .

- Thermal Stability : Quaternary ammonium salts (e.g., tetrabutylammonium) exhibit superior stability in high-temperature applications compared to NH₄⁺ or Na⁺ salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.